4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrahydronaphthalene sulfonyl group, a piperazine ring, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or dichloromethane to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the sulfonyl or pyrimidine groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the trifluoromethyl and sulfonyl groups, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride: Shares the tetrahydronaphthalene sulfonyl group but lacks the piperazine and pyrimidine rings.
Naphthalene, 1,2,3,4-tetrahydro-: Contains the tetrahydronaphthalene core but does not have the sulfonyl, piperazine, or pyrimidine groups.
Naphthalene, 1,2,3,4-tetrahydro-5,6,7,8-tetramethyl-: Similar tetrahydronaphthalene structure with additional methyl groups but lacks the other functional groups.
Uniqueness
The uniqueness of 4-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)17-12-18(24-13-23-17)25-7-9-26(10-8-25)29(27,28)16-6-5-14-3-1-2-4-15(14)11-16/h5-6,11-13H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOXSYCYBFKQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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